(3-Chloro-2-isopropoxy-benzyl)-methyl-amine

CAS No.: 894851-28-6

Cat. No.: VC2686253

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894851-28-6 |

|---|---|

| Molecular Formula | C11H16ClNO |

| Molecular Weight | 213.7 g/mol |

| IUPAC Name | 1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C11H16ClNO/c1-8(2)14-11-9(7-13-3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3 |

| Standard InChI Key | MAOADAVWYNGFJQ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CC=C1Cl)CNC |

| Canonical SMILES | CC(C)OC1=C(C=CC=C1Cl)CNC |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3-Chloro-2-isopropoxy-benzyl)-methyl-amine is identified through multiple standardized systems in chemistry. The compound is registered with CAS number 894851-28-6, which serves as its unique identifier in chemical databases worldwide . Its molecular formula is C11H16ClNO with a calculated molecular weight of 213.7 g/mol. The IUPAC systematic name for this compound is 1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine, which precisely describes its molecular structure according to internationally recognized nomenclature rules .

Structural Representation and Identifiers

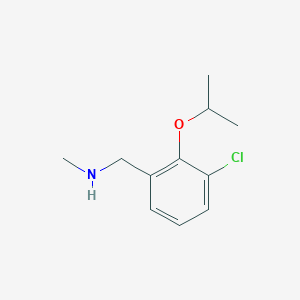

The molecular structure of (3-Chloro-2-isopropoxy-benzyl)-methyl-amine consists of a benzene ring with a chlorine substituent at position 3, an isopropoxy group at position 2, and a methylaminomethyl group attached to the ring. This arrangement creates a molecule with specific chemical and physical properties that determine its behavior in various reactions and applications.

The compound can be represented by several standardized chemical identifiers as shown in Table 1.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 1-(3-chloro-2-propan-2-yloxyphenyl)-N-methylmethanamine |

| InChI | InChI=1S/C11H16ClNO/c1-8(2)14-11-9(7-13-3)5-4-6-10(11)12/h4-6,8,13H,7H2,1-3H3 |

| InChIKey | MAOADAVWYNGFJQ-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=CC=C1Cl)CNC |

| PubChem CID | 59277544 |

| CAS Number | 894851-28-6 |

Table 1. Chemical identifiers of (3-Chloro-2-isopropoxy-benzyl)-methyl-amine .

Structural Analysis

The structure of (3-Chloro-2-isopropoxy-benzyl)-methyl-amine can be dissected into key functional groups that contribute to its chemical behavior. The benzene ring serves as the core scaffold, while the substituents impart specific properties:

-

The chlorine atom at position 3 provides a site for potential substitution reactions and influences the electronic properties of the aromatic ring.

-

The isopropoxy group at position 2 offers steric hindrance and electron-donating properties.

-

The methylaminomethyl group contains a secondary amine that can participate in various reactions, including nucleophilic attacks, condensations, and hydrogen bonding.

This particular arrangement of functional groups creates a molecule with asymmetric electron distribution, which influences its reactivity patterns and potential applications in synthetic chemistry .

Physical and Chemical Properties

Chemical Reactivity

The chemical reactivity of (3-Chloro-2-isopropoxy-benzyl)-methyl-amine is determined by its functional groups:

-

The secondary amine group (-NHCH3) can participate in nucleophilic substitution reactions, acylation, and can form salts with acids.

-

The chlorine substituent on the aromatic ring may undergo aromatic nucleophilic substitution reactions under appropriate conditions.

-

The isopropoxy group provides steric protection to the adjacent positions on the aromatic ring and can be cleaved under strong acidic conditions.

These reactive sites make (3-Chloro-2-isopropoxy-benzyl)-methyl-amine a versatile building block in organic synthesis, particularly in the construction of more complex molecular structures.

Synthesis Methods

Purification and Characterization

After synthesis, (3-Chloro-2-isopropoxy-benzyl)-methyl-amine typically requires purification to remove reaction by-products and unreacted starting materials. Common purification techniques may include:

-

Column chromatography using appropriate solvent systems

-

Recrystallization if the compound is solid

-

Distillation under reduced pressure if the compound is a liquid with suitable boiling point

Characterization of the purified compound is essential to confirm its identity and purity. This is typically achieved through a combination of analytical techniques including nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis. The specific spectral data for (3-Chloro-2-isopropoxy-benzyl)-methyl-amine would include characteristic signals corresponding to its unique structural features.

Applications and Research Significance

Pharmaceutical Applications

(3-Chloro-2-isopropoxy-benzyl)-methyl-amine is primarily utilized as an intermediate in pharmaceutical research and development. Its structural features make it valuable for the synthesis of potential drug candidates and active pharmaceutical ingredients (APIs). The compound's reactivity profile allows for selective modifications at different positions, enabling the construction of diverse molecular scaffolds that may possess biological activity.

The presence of the halogen (chlorine) on the aromatic ring provides a potential site for coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are commonly employed in medicinal chemistry to build complex structures. The secondary amine functionality opens possibilities for introducing additional functional groups through alkylation, acylation, or sulfonylation reactions.

Organic Synthesis Applications

Beyond pharmaceutical applications, (3-Chloro-2-isopropoxy-benzyl)-methyl-amine serves as a valuable building block in organic synthesis. It can be employed in the preparation of:

-

Specialized ligands for metal complexation

-

Advanced materials with specific electronic or optical properties

-

Functionalized polymers with controlled physical characteristics

-

Molecular probes for chemical biology research

The versatility of this compound in synthetic chemistry stems from the presence of multiple reactive sites that can be selectively manipulated under appropriate conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume